molecular formula C14H8ClN3O3 B2808300 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 23047-94-1

2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2808300
CAS No.: 23047-94-1
M. Wt: 301.69
InChI Key: FUVGJASYGHQIPV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClN3O3 and its molecular weight is 301.69. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Depressant Activity A study by Singh et al. (2012) investigated substituted 1,3,4-oxadiazole derivatives for CNS depressant activity. It was found that certain derivatives, including 2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, exhibited promising antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity, suggesting potential for development into therapeutic agents (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).

Antimicrobial Evaluation Joshi and Parikh (2013) synthesized chalcone-bearing 1,3,4-oxadiazole derivatives, including those related to this compound, and evaluated them as novel bio-active agents against multidrug-resistant bacteria and fungi. This research indicates the compound's potential use in developing new antimicrobial agents (Joshi & Parikh, 2013).

Corrosion Inhibition Lagrenée et al. (2001) explored the inhibitive effect of substituted oxadiazoles, including derivatives of this compound, on the corrosion of mild steel in HCl medium. Their findings suggest that these compounds can act as corrosion inhibitors, potentially useful in protecting industrial metals (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001).

Thermal Properties and Stability Arora et al. (2012) synthesized unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles to assess their antibacterial and thermal properties. Among the synthesized compounds, a derivative closely related to the chemical demonstrated significant antibacterial activity and thermal stability, highlighting its potential for various applications including material science (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).

In Vitro Biological Assessment Virk et al. (2023) conducted an in vitro biological assessment of 1,3,4-oxadiazole derivatives sandwiched by azinane and acetamides. The study revealed modest antibacterial potential and identified specific compounds with significant enzyme inhibition capabilities, suggesting their utility in pharmaceutical research (Virk, Iqbal, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, Mehr-un-Nisa, Abid, Khalid, Zafar, & Javaid, 2023).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-11-6-4-9(5-7-11)13-16-17-14(21-13)10-2-1-3-12(8-10)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVGJASYGHQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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